2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide
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Overview
Description
“2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide” is a chemical compound with the CAS Number: 1449236-96-7. Its molecular formula is C15H12ClN3O3S and it has a molecular weight of 349.8 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3. Its molar refractivity is 88.4±0.5 cm3. It has 6 H bond acceptors and 2 H bond donors. It has 4 freely rotating bonds. Its ACD/LogP is 2.13. Its ACD/LogD (pH 5.5) is 1.87. Its ACD/BCF (pH 5.5) is 15.51. Its ACD/KOC (pH 5.5) is 247.62. Its polar surface area is 96 Å2. Its polarizability is 35.0±0.5 10-24 cm3. Its surface tension is 62.0±7.0 dyne/cm. Its molar volume is 229.6±7.0 cm3 .Scientific Research Applications
Antitumor Activity : Derivatives of benzothiazole, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been synthesized and evaluated for antitumor activity. These compounds were found to have considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity : Arylidene compounds derived from benzothiazole-based structures, including those related to the query compound, have been prepared and shown to exhibit antimicrobial activity against various organisms (Azeez & Abdullah, 2019).
Local Anesthetic Activities : Compounds with a 2-aminothiazole/thiadiazole structure, which bear resemblance to the query compound, have been synthesized and assessed for local anesthetic properties using rat models (Badiger, Khan, Kalashetti, & Khazi, 2012).
Enzyme Inhibitory Potential : Studies have explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Analgesic Activity : Novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity. Molecular docking studies on these compounds have provided insights into their potential as analgesic agents (Kumar, Kumar, & Mishra, 2019).
Crystal and Molecular Structures : Research has also focused on the crystal and molecular structures of similar compounds, contributing to the understanding of their chemical properties and potential applications (Chi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFLBAPPIWNGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide |
Citations
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